(3-bromo-4-fluoropyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-4-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-fluoropyridin-2-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further reacted to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-bromo-4-fluoropyridin-2-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The methanol group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as palladium catalysts and organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while oxidation and reduction reactions modify the methanol group.
Scientific Research Applications
(3-bromo-4-fluoropyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-bromo-4-fluoropyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would vary based on the specific compound being synthesized and its intended use.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar structure but lacks the bromine atom.
(2-Bromo-4-fluoropyridine): Similar structure but lacks the methanol group.
Uniqueness
(3-bromo-4-fluoropyridin-2-yl)methanol is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with a methanol group. This combination of functional groups provides unique reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1807192-24-0 |
---|---|
Molecular Formula |
C6H5BrFNO |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.